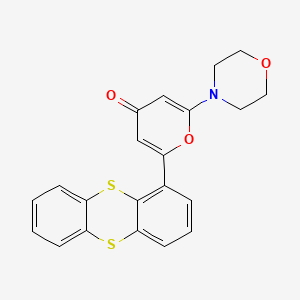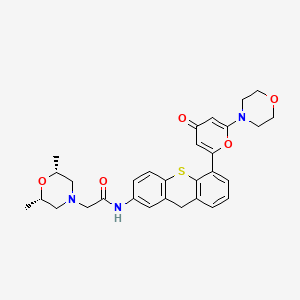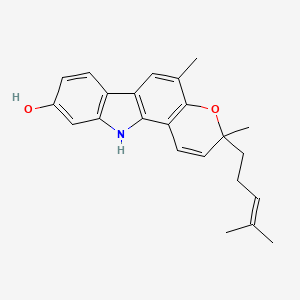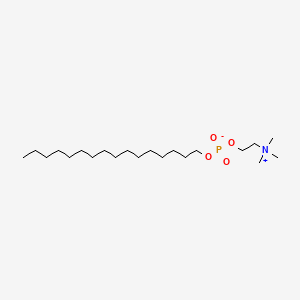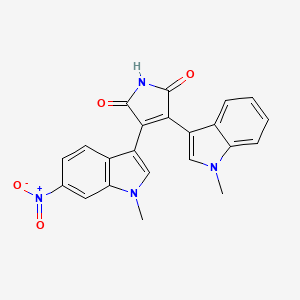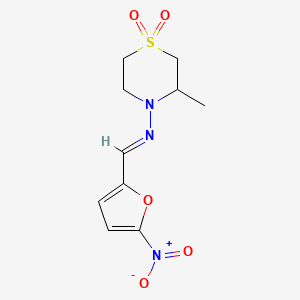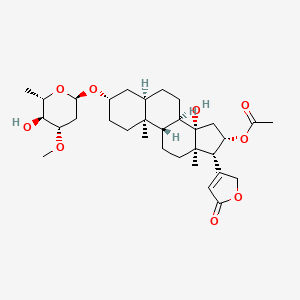
6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VUF-10214 is a chemical compound known for its role as a selective ligand for the histamine H4 receptor. This compound has garnered attention due to its significant anti-inflammatory properties, particularly demonstrated in in vivo studies involving the carrageenan-induced paw edema model in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VUF-10214 involves multiple steps, starting with the preparation of the quinoxaline core. The general synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine with a diketone.
Chlorination: The quinoxaline core undergoes chlorination to introduce chlorine atoms at specific positions.
Substitution Reaction: The chlorinated quinoxaline is then reacted with 4-methylpiperazine to form the final product, VUF-10214.
The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of VUF-10214 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
VUF-10214 primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the quinoxaline ring. These reactions can be facilitated by nucleophiles such as amines and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile
Catalysts: Often, no catalyst is required for nucleophilic substitution, but bases like triethylamine can be used to enhance the reaction rate.
Major Products
The major products formed from these reactions are typically derivatives of VUF-10214, where the chlorine atoms are replaced by other functional groups introduced by the nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, VUF-10214 is used as a tool compound to study the histamine H4 receptor. It helps in understanding the receptor’s role in various biochemical pathways and its potential as a drug target.
Biology
Biologically, VUF-10214 is significant for its anti-inflammatory properties. It is used in research to explore the mechanisms of inflammation and to develop new anti-inflammatory therapies .
Medicine
In medicine, VUF-10214’s role as an H4 receptor ligand makes it a candidate for developing treatments for inflammatory diseases. Its efficacy in reducing inflammation in animal models suggests potential therapeutic applications in conditions like arthritis and asthma .
Industry
In the pharmaceutical industry, VUF-10214 is valuable for drug discovery and development. It serves as a lead compound for designing new drugs targeting the histamine H4 receptor.
Mechanism of Action
VUF-10214 exerts its effects by binding selectively to the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By binding to the H4 receptor, VUF-10214 modulates the receptor’s activity, leading to reduced inflammation. The molecular pathways involved include the inhibition of pro-inflammatory cytokine release and the suppression of immune cell migration .
Comparison with Similar Compounds
Similar Compounds
JNJ-7777120: Another selective H4 receptor antagonist with anti-inflammatory properties.
Thioperamide: A well-known H3 and H4 receptor antagonist used in various research studies.
UR-63325: A compound with similar H4 receptor binding properties and anti-inflammatory effects.
Uniqueness of VUF-10214
VUF-10214 is unique due to its high selectivity and potency for the histamine H4 receptor. Compared to other similar compounds, it has shown significant efficacy in reducing inflammation in animal models, making it a valuable tool for research and potential therapeutic development .
Properties
| 848837-33-2 | |
Molecular Formula |
C13H14Cl2N4O |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
6,7-dichloro-3-(4-methylpiperazin-1-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H14Cl2N4O/c1-18-2-4-19(5-3-18)12-13(20)17-11-7-9(15)8(14)6-10(11)16-12/h6-7H,2-5H2,1H3,(H,17,20) |
InChI Key |
MFJVHWQDKIEBCM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one VUF 10214 VUF-10214 VUF10214 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1683982.png)
![Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one](/img/structure/B1683985.png)
![(5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol](/img/structure/B1683987.png)
